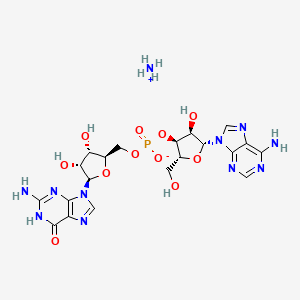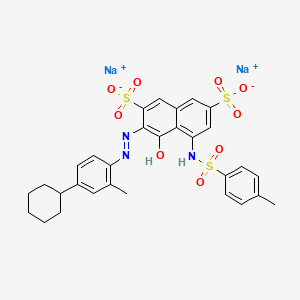
Supranol brilliant red 3B
Overview
Description
Supranol brilliant red 3B is a red dye with the molecular formula C30H29N3Na2O9S3 and a molecular weight of 717.74000 . It is commonly used in various industries, including textile, food, and cosmetics.
Synthesis Analysis
The synthesis of Supranol brilliant red 3B involves the diazotization of 2-Methyl-4-cyclohexylaniline and coupling with 4-Hydroxy-5-(phenylsulfonamido)naphthalene-2,7-disulfonic acid .Molecular Structure Analysis
The molecular structure of Supranol brilliant red 3B consists of 30 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, 2 sodium atoms, 9 oxygen atoms, and 3 sulfur atoms .Chemical Reactions Analysis
Supranol brilliant red 3B has been used in various scientific research applications. For instance, it has been used as a fluorescent tracer and staining agent. It has also been used in environmental applications such as dye degradation using non-thermal plasma techniques and photocatalytic degradation using TiO2.Physical And Chemical Properties Analysis
Supranol brilliant red 3B is soluble in water and ethanol . The strong sulfuric acid for purple, diluted for pink . In water solution to join strong hydrochloric acid for product red; Add thick sodium hydroxide solution for red wine .Scientific Research Applications
Environmental Applications
Plasma Technology for Dye Degradation : Non-thermal plasma techniques, like gliding arc discharge, are effective for the degradation of dyes like Supranol Red in wastewater. These processes achieve significant degradation levels, indicating their potential for pollution abatement in textile industries (Abdelmalek et al., 2004).
Photocatalytic Degradation : Research has shown that photocatalytic degradation using TiO2 is effective for breaking down dyes like Supranol Red. This indicates potential applications in treating industrial dye effluents and contributing to environmental sustainability (Miao et al., 2018).
Use of Algae for Dye Removal : Chlorella vulgaris, a type of algae, has been studied for its ability to remove color from textile dyes including Supranol Red. This bioremediation approach offers an eco-friendly method for treating textile wastewater (Chu, See, & Phang, 2009).
Degradation by Plant Peroxidases : Enzymes from plants like Ipomea palmata and Saccharum spontaneum can degrade dyes including Supranol Red. This introduces a natural and sustainable method for dye decolorization in industrial effluents (Shaffiqu et al., 2002).
Material Science and Engineering
Supramolecular Polymer for Dye Adsorption : Research on coordination supramolecular polymers shows promise for adsorbing and kinetically separating anionic dyes, including those related to Supranol Red. This highlights their potential in wastewater treatment and environmental cleanup processes (Xiao et al., 2015).
Nano-Materials for Photocatalytic Performance : The preparation and study of nano-materials like KCaF3 have shown effectiveness in the photocatalytic degradation of dyes related to Supranol Red. Such materials could be crucial in advanced environmental remediation technologies (Wang Li, 2008).
Light-Responsive Supramolecular Structures : The exploration of light-responsive (supra)molecular architectures, potentially involving dyes like Supranol Red, is significant for the development of advanced materials with novel functionalities (Baroncini et al., 2019).
Supramolecular Hydrogels for Biomedical Applications : Research into red-light-responsive supramolecules, which could potentially include dye molecules, offers exciting prospects for controlled drug release and deep-tissue biomedical applications (Wang et al., 2015).
Mechanism of Action
The mechanism of action of Supranol brilliant red 3B involves interactions with other substances. For example, it forms micro- to nanometer-sized aggregates with chitosan (CS), depending on their charge ratio . Other photophysical changes in Supranol brilliant red 3B are induced by this interaction .
properties
IUPAC Name |
disodium;3-[(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O9S3.2Na/c1-18-8-11-23(12-9-18)43(35,36)33-26-17-24(44(37,38)39)15-22-16-27(45(40,41)42)29(30(34)28(22)26)32-31-25-13-10-21(14-19(25)2)20-6-4-3-5-7-20;;/h8-17,20,33-34H,3-7H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFCEDUNPPBHI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5CCCCC5)C)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3Na2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021300 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Supranol brilliant red 3B | |
CAS RN |
10236-37-0, 8004-53-3 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(4-cyclohexyl-2-methylphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Acid Red 155 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



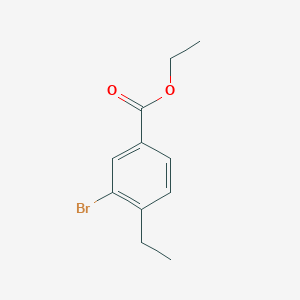
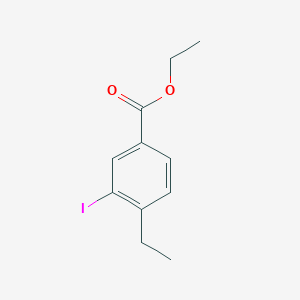



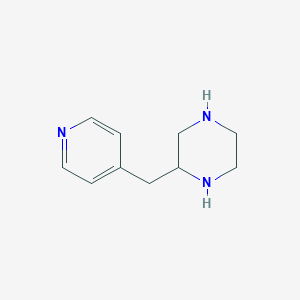
![N,2,2-trimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B1498366.png)

![1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B1498381.png)


